molecular formula C18H16N2O2S B5546340 N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B5546340
M. Wt: 324.4 g/mol
InChI Key: YLSQLZJGHSIPTO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide is an organic compound that features a methoxyphenyl group, a quinoline moiety, and a sulfanylacetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated quinoline derivative.

    Coupling with Methoxyphenylacetamide: The final step involves coupling the quinoline-sulfanyl intermediate with 4-methoxyphenylacetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide
  • N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfonyl)acetamide
  • N-(4-methoxyphenyl)-2-(quinolin-2-ylamino)acetamide

Uniqueness

N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide may exhibit unique properties due to the presence of the sulfanyl group, which can influence its reactivity, biological activity, and overall chemical behavior compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)19-17(21)12-23-18-11-6-13-4-2-3-5-16(13)20-18/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSQLZJGHSIPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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